molecular formula C6H5Br3Si B14728380 Tribromo(phenyl)silane CAS No. 10581-00-7

Tribromo(phenyl)silane

Cat. No.: B14728380
CAS No.: 10581-00-7
M. Wt: 344.90 g/mol
InChI Key: HPTIEXHGTPSFDC-UHFFFAOYSA-N
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Description

Tribromo(phenyl)silane is an organosilicon compound with the chemical formula C6H5SiBr3 It is a derivative of phenylsilane, where three bromine atoms are attached to the silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Tribromo(phenyl)silane can be synthesized through several methods. One common approach involves the reaction of phenylsilane with bromine. The reaction typically occurs under controlled conditions to ensure the selective bromination of the silicon atom. The general reaction is as follows:

C6H5SiH3+3Br2C6H5SiBr3+3HBrC6H5SiH3 + 3Br2 → C6H5SiBr3 + 3HBr C6H5SiH3+3Br2→C6H5SiBr3+3HBr

This reaction requires careful handling of bromine, as it is a highly reactive and corrosive substance. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are designed to maximize yield and minimize the formation of by-products. The use of advanced reactors and precise control of reaction parameters are essential to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Tribromo(phenyl)silane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups.

    Reduction Reactions: The compound can be reduced to phenylsilane or other lower brominated derivatives.

    Hydrosilylation: It can participate in hydrosilylation reactions, where it adds across multiple bonds in organic molecules.

Common Reagents and Conditions

    Substitution: Common reagents include Grignard reagents (RMgX) and organolithium compounds (RLi).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrosilylation: Catalysts like platinum or rhodium complexes are employed to facilitate the reaction.

Major Products Formed

    Substitution: Formation of various organosilicon compounds with different functional groups.

    Reduction: Production of phenylsilane and other partially brominated silanes.

    Hydrosilylation: Formation of silylated organic compounds.

Scientific Research Applications

Tribromo(phenyl)silane has several applications in scientific research:

    Organic Synthesis: It is used as a precursor for the synthesis of other organosilicon compounds.

    Materials Science: The compound is utilized in the development of silicon-based materials with unique properties.

    Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.

    Biomedical Research:

Mechanism of Action

The mechanism of action of tribromo(phenyl)silane in chemical reactions involves the reactivity of the silicon-bromine bonds. These bonds can be cleaved under appropriate conditions, allowing the silicon atom to form new bonds with other atoms or groups. The molecular targets and pathways depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

    Phenylsilane (C6H5SiH3): A simpler derivative with hydrogen atoms instead of bromine.

    Tribromosilane (SiBr3H): Lacks the phenyl group and has different reactivity.

    Triphenylsilane (C18H15Si): Contains three phenyl groups attached to silicon.

Uniqueness

Tribromo(phenyl)silane is unique due to the presence of both a phenyl group and three bromine atoms attached to the silicon atom. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science.

Properties

CAS No.

10581-00-7

Molecular Formula

C6H5Br3Si

Molecular Weight

344.90 g/mol

IUPAC Name

tribromo(phenyl)silane

InChI

InChI=1S/C6H5Br3Si/c7-10(8,9)6-4-2-1-3-5-6/h1-5H

InChI Key

HPTIEXHGTPSFDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](Br)(Br)Br

Origin of Product

United States

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